8-Hydroxypenillic acid

Catalog No.
S621955
CAS No.
3053-85-8
M.F
C9H12N2O5S
M. Wt
260.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Hydroxypenillic acid

CAS Number

3053-85-8

Product Name

8-Hydroxypenillic acid

IUPAC Name

2,2-dimethyl-5-oxo-3,6,7,7a-tetrahydroimidazo[5,1-b][1,3]thiazole-3,7-dicarboxylic acid

Molecular Formula

C9H12N2O5S

Molecular Weight

260.27 g/mol

InChI

InChI=1S/C9H12N2O5S/c1-9(2)4(7(14)15)11-5(17-9)3(6(12)13)10-8(11)16/h3-5H,1-2H3,(H,10,16)(H,12,13)(H,14,15)

InChI Key

RXVCHKFNBPFYCC-UHFFFAOYSA-N

SMILES

CC1(C(N2C(S1)C(NC2=O)C(=O)O)C(=O)O)C

Synonyms

8-hydroxypenillic acid

Canonical SMILES

CC1(C(N2C(S1)C(NC2=O)C(=O)O)C(=O)O)C

Biosynthesis of Penicillin:

8-Hydroxypenillic acid (8-HPA) plays a crucial role in the biosynthesis of penicillin, a widely used antibiotic. It acts as a key intermediate in the pathway that converts the amino acid L-lysine to the penicillin nucleus. This conversion involves several enzymatic steps, with 8-HPA being formed by the enzyme hydroxypenicillinase from its precursor, 6-aminopenicillanic acid (6-APA) [].

Biomarker for Penicillin Production:

The accumulation of 8-HPA can serve as a valuable biomarker for penicillin production. Inhibition of the enzyme hydroxypenicillinase disrupts the normal conversion of 6-APA to penicillin G, leading to a build-up of 8-HPA in the cell. By monitoring the levels of 8-HPA, researchers can gain insights into the efficiency and potential bottlenecks in penicillin production processes [].

Potential for Future Research:

While the current research on 8-HPA primarily focuses on its role in penicillin production, there is potential for further exploration in other areas. Its chemical properties and biological effects remain largely uncharacterized, and future studies could investigate its potential applications in various fields, such as:

  • Development of new antibiotics: Understanding the role of 8-HPA in penicillin biosynthesis could provide insights for engineering novel antibiotics with improved properties.
  • Exploration of its biological activities: Investigating the potential antimicrobial or other biological activities of 8-HPA itself could lead to the discovery of new therapeutic applications.

8-Hydroxypenillic acid is a chemical compound with the molecular formula C₉H₁₂N₂O₅S and an International Chemical Identifier number of 3053-85-8. It is recognized as an important intermediate in the biosynthesis of penicillin, specifically derived from the enzymatic conversion of 6-aminopenicillanic acid. The compound features a hydroxyl group located at the 8-position of the penicillin core structure, contributing to its unique properties and reactivity .

The primary reaction involving 8-hydroxypenillic acid is its formation from 6-aminopenicillanic acid through a carboxylation process catalyzed by Class C β-lactamases. This reaction occurs under neutral pH conditions and involves the introduction of a hydroxyl group, which enhances the compound's reactivity and biological activity .

Key Reactions:

  • Formation:
    6 Aminopenicillanic Acid+CO28 Hydroxypenillic Acid\text{6 Aminopenicillanic Acid}+\text{CO}_2\rightarrow \text{8 Hydroxypenillic Acid}
  • Hydrolysis:
    This compound can undergo hydrolysis under specific conditions, leading to various derivatives that may exhibit different biological activities .

8-Hydroxypenillic acid exhibits significant biological activity, particularly as an antimicrobial agent. Its structural similarity to penicillin allows it to interact with bacterial cell wall synthesis mechanisms, potentially inhibiting the growth of various pathogens. Studies have shown that compounds derived from this acid can possess antibacterial properties, making them relevant in pharmaceutical applications .

8-Hydroxypenillic acid has several applications in the pharmaceutical industry:

  • Antibiotic Development: It serves as a precursor in the synthesis of various antibiotics, particularly those related to penicillin.
  • Research: Used in studies investigating antibiotic resistance and enzyme activity related to β-lactamases.
  • Biochemical Studies: Acts as a model compound for understanding enzyme-substrate interactions in antibiotic biosynthesis .

Interaction studies have demonstrated that 8-hydroxypenillic acid can influence various biological pathways:

  • Enzyme Inhibition: It can inhibit certain β-lactamase enzymes, affecting bacterial resistance mechanisms.
  • Synergistic Effects: When combined with other antibiotics, it may enhance their efficacy against resistant strains of bacteria .

Several compounds share structural similarities with 8-hydroxypenillic acid. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
6-Aminopenicillanic AcidPrecursor to 8-hydroxypenillic acidLacks hydroxyl group at position 8
Penicillin GCore structure similarityBroad-spectrum antibiotic properties
AmpicillinExtended spectrumContains an amino group enhancing activity
Cephalexinβ-lactam ringDifferent core structure but similar antibacterial action

Uniqueness of 8-Hydroxypenillic Acid

What sets 8-hydroxypenillic acid apart is its specific hydroxylation at the 8-position, which influences its reactivity and biological activity compared to other compounds in the penicillin family. This modification allows it to participate in unique biochemical pathways and interactions, particularly relevant in antibiotic development.

XLogP3

-0.2

Dates

Modify: 2023-08-15

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